(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo structure and the introduction of the dimethylamino phenylacetyl group. Common synthetic routes may include:
Formation of the Diazabicyclo Core: This step often involves cyclization reactions using appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Introduction of Substituents: The dimethylamino phenylacetyl group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of (1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-3-[2-[4-(methylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-3-[2-[4-(ethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[322]nonan-7-one lies in its specific substituents and their arrangement
Properties
IUPAC Name |
(1S,5R)-3-[2-[4-(dimethylamino)phenyl]acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-11-23-18-10-7-16(20(23)25)13-22(14-18)19(24)12-15-5-8-17(9-6-15)21(2)3/h5-6,8-9,16,18H,4,7,10-14H2,1-3H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWIMKJNBBEPRR-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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